molecular formula C23H32N2O5 B562201 Ramipril-d5 CAS No. 1132661-86-9

Ramipril-d5

Cat. No. B562201
CAS RN: 1132661-86-9
M. Wt: 421.549
InChI Key: HDACQVRGBOVJII-TUKWJDQUSA-N
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Description

Ramipril-d5 is an internal standard for the quantification of ramipril . Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and heart failure . It works by blocking a substance in the body that causes blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .


Molecular Structure Analysis

Ramipril-d5 has a molecular formula of C23H27D5N2O5 . It is used in mass spectrometry for the quantification of ramipril .


Chemical Reactions Analysis

Ramipril is known to be unstable and temperature accelerates its degradation . It is also vulnerable to changes in relative humidity, suggesting that it must be protected from moisture .


Physical And Chemical Properties Analysis

Ramipril-d5 has a density of 1.2±0.1 g/cm3, a boiling point of 616.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 111.4±0.3 cm3 .

Scientific Research Applications

Internal Standard in LC-MS/MS Methods

Ramipril-d5: is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Ramipril in human plasma. This allows for specific, sensitive, and reproducible measurements essential for pharmacokinetic studies .

Simultaneous Determination with Other Compounds

It is also utilized in the simultaneous determination of Ramipril and other compounds such as hydrochlorothiazide (HCTZ) in human plasma. This is achieved through high-performance liquid chromatography–tandem mass spectrometry (LC–ESI-MS/MS) with a novel approach of periodical polarity switching .

Therapeutic Effect Monitoring

The concentration of Ramipril , and its active metabolite ramiprilat , in human serum can be analyzed using Ramipril-d5, which is crucial for monitoring the therapeutic effects of the drug, especially in the treatment of hypertension .

Mechanism of Action

Ramipril is an ACE inhibitor which prevents the formation of angiotensin II from angiotensin I . This results in the relaxation of blood vessels, lowering blood pressure, and increasing the supply of blood and oxygen to the heart .

Safety and Hazards

Common side effects of Ramipril include a dry, tickly cough, feeling dizzy or lightheaded, headaches, diarrhoea, and being sick (vomiting) . Serious side effects can include liver problems, blood or bone marrow disorder, an inflamed pancreas, kidney problems, and a serious allergic reaction .

Future Directions

Treatment with Ramipril is usually long term, and patients may have to take it for the rest of their life . It is also noted that Ramipril results in a sustained survival benefit, and is associated with an extension of life of up to 14.5 months for, on average, 13 months treatment duration .

Relevant Papers Several papers have been published on Ramipril. For instance, one study found that Ramipril reduces the incidence of stroke in patients at high risk, despite a modest reduction in blood pressure . Another paper discussed the long-term survival benefit of Ramipril in patients with acute myocardial infarction complicated by heart failure .

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-TUKWJDQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676129
Record name (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramipril-d5

CAS RN

1132661-86-9
Record name (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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